Product packaging for Ethyl 6-Chloroindole-2-carboxylate(Cat. No.:CAS No. 27034-51-1)

Ethyl 6-Chloroindole-2-carboxylate

Cat. No.: B184412
CAS No.: 27034-51-1
M. Wt: 223.65 g/mol
InChI Key: FSMZLIBWSAMADK-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Indole (B1671886) Scaffold in Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal and chemical research. ijpsr.comijptjournal.com First isolated from coal tar in the late 19th century, its profound significance was later cemented by its discovery as a core component of numerous natural products essential to life. numberanalytics.com

The indole scaffold's journey into the annals of science is intrinsically linked to the study of natural products. It forms the structural heart of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a host of vital biomolecules. bohrium.comrsc.org These include the neurotransmitter serotonin, which plays a crucial role in regulating mood and sleep, and the hormone melatonin, which governs circadian rhythms. nih.gov The structural importance of the indole moiety is fundamental to the biological activity of these compounds. nih.gov

Beyond its role in fundamental biochemistry, the indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. ijpsr.com This versatility has led to the development of a multitude of indole-based pharmaceuticals. numberanalytics.com Historically significant examples include the alkaloid reserpine, derived from the Rauwolfia plant and used as an antihypertensive and antipsychotic agent, and the anti-cancer drug vincristine, which functions by inhibiting microtubule formation. numberanalytics.comnih.gov The wide-ranging biological activities and therapeutic potential of indole derivatives have made them a focal point of drug discovery and development for decades. ijpsr.comnih.gov

The structural versatility of the indole ring, which allows for functionalization at multiple positions, enables the creation of vast and diverse chemical libraries for screening against various diseases. numberanalytics.combohrium.com This has led to the discovery of novel drugs with improved efficacy and safety profiles for conditions ranging from cancer and infectious diseases to inflammatory disorders and neurological conditions. numberanalytics.comnih.gov

The Role of Halogenation in Modulating Indole Derivative Bioactivity

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold is a powerful and widely used strategy in medicinal chemistry to modulate the bioactivity of the resulting derivatives. frontiersin.org Halogenation can profoundly influence a molecule's physicochemical properties, such as its size, lipophilicity, and electronic character, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets. frontiersin.org

A large percentage of drugs, both on the market and in clinical trials, contain halogen atoms, underscoring the importance of this chemical modification. frontiersin.org In the context of indoles, the type of halogen and its specific position on the ring are of critical significance. nih.gov Research has demonstrated that even subtle changes, such as moving a halogen from one position to another, can dramatically alter the compound's biological effects.

For instance, studies on halogenated indoles have shown their potential to act as activators of the aryl hydrocarbon receptor (AhR), a key regulator in various physiological and pathological processes. nih.gov Specific chlorinated and brominated indoles have been found to activate AhR in a concentration-dependent manner, with some derivatives also exhibiting anti-inflammatory properties. nih.gov This highlights the potential for developing halogenated indoles as therapeutic agents for conditions like inflammatory bowel disease. nih.gov

Furthermore, halogenation is a key feature in many marine-derived indole alkaloids, which exhibit a wide array of biological activities, including anticancer, antibiotic, and anti-inflammatory effects. mdpi.comnih.gov The presence of bromine on the indole nucleus, for example, is a common feature of bioactive compounds isolated from marine sponges. nih.gov This strategic placement of halogens is a testament to nature's ability to fine-tune molecular structures for specific biological functions. The selective installation of halogen substituents remains a highly desirable tool for medicinal chemists seeking to optimize drug candidates. frontiersin.org

Overview of Ethyl 6-Chloroindole-2-carboxylate as a Key Building Block in Pharmaceutical and Chemical Synthesis

This compound is a specific, functionalized indole derivative that serves as a crucial intermediate or building block in the synthesis of more complex molecules for pharmaceutical and chemical applications. ontosight.ailookchem.combldpharm.com Its structure is characterized by an indole core with a chlorine atom at the 6-position and an ethyl carboxylate group at the 2-position. ontosight.ainih.gov

The strategic placement of these functional groups makes it a versatile precursor. The chloro group at the 6-position provides a reactive handle for nucleophilic aromatic substitution or for cross-coupling reactions, such as the Suzuki coupling. nih.gov This allows for the introduction of a wide variety of other chemical groups, enabling the synthesis of diverse indole structures from a common intermediate. nih.gov For example, the chlorine atom can be replaced by amines, alkoxy groups, or coupled with boronic acids to form new carbon-carbon bonds. nih.gov

The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many bioactive compounds. acs.orgacs.org Alternatively, the ester itself can be a key feature for biological activity or can be modified through various chemical transformations.

The synthesis of this compound itself can be achieved through methods like the Fischer indole synthesis or palladium-catalyzed aerobic amination of aryl C–H bonds. nih.gov Its utility as a building block is demonstrated in the synthesis of compounds investigated for a range of therapeutic areas. For instance, it has been used as a starting material for creating potential allosteric modulators of the cannabinoid receptor 1 (CB1) and in the development of kinase inhibitors. acs.orgacs.org The compound's role as an intermediate allows chemists to efficiently construct highly functionalized and potentially bioactive indole derivatives. nih.gov

Table of Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO₂ nih.govcymitquimica.com
Molecular Weight 223.66 g/mol cymitquimica.comambeed.com
CAS Number 27034-51-1 ontosight.ainih.gov
Appearance Fused solid, Brown cymitquimica.com
InChIKey FSMZLIBWSAMADK-UHFFFAOYSA-N ontosight.aiambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO2 B184412 Ethyl 6-Chloroindole-2-carboxylate CAS No. 27034-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMZLIBWSAMADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426709
Record name Ethyl 6-Chloroindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27034-51-1
Record name Ethyl 6-Chloroindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-chloroindole-2-carboxylate
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Advanced Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Analysis of Cyclization Mechanisms in Indole (B1671886) Formation

The formation of the indole nucleus is the critical step in synthesizing Ethyl 6-Chloroindole-2-carboxylate. Several cyclization mechanisms can be employed, with the Fischer indole synthesis being the most classical and widely used method. rsc.orgbyjus.com

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118), in this case, (4-chlorophenyl)hydrazine, with an α-ketoester, ethyl pyruvate. The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the initial condensation of the reactants.

Isomerization of the phenylhydrazone to its enamine tautomer.

A crucial, irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine. This step breaks the N-N bond and forms a new C-C bond, establishing the core structure of the indole.

The resulting di-imine intermediate undergoes cyclization and subsequent elimination of an ammonia (B1221849) molecule, driven by the formation of the stable aromatic indole ring. byjus.comwikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring. wikipedia.org

Another advanced cyclization strategy applicable to related indole esters involves intramolecular free-radical cyclization . While not the standard method for this specific compound, studies on similar ethyl indole-2-carboxylate (B1230498) derivatives have shown that aryl free radicals can be generated and triggered to cyclize, forming new fused-ring systems. This highlights alternative, modern approaches to constructing complex indole-based architectures.

The Bischler-Möhlau indole synthesis represents another, albeit less common, pathway. This method involves the reaction of an α-halo-ketone with an excess of an aniline. chemeurope.comwikipedia.org While historically significant, its application can be limited by harsh reaction conditions and potential issues with regioselectivity. wikipedia.orgnih.gov The mechanism is complex, involving the initial formation of an α-arylamino ketone intermediate, which then undergoes an electrophilic cyclization to form the indole ring. chemeurope.comwikipedia.org

Finally, palladium-catalyzed methods like the Larock indole synthesis offer a modern alternative. This reaction involves the heteroannulation of a substituted o-iodoaniline with a disubstituted alkyne. wikipedia.org The mechanism is initiated by the oxidative addition of the iodoaniline to a Pd(0) complex, followed by alkyne insertion and subsequent reductive elimination to form the indole. wikipedia.orgub.edu

Factors Influencing Regiochemical Outcome in Substituted Indole Synthesis

The regiochemical outcome—specifically, the formation of the 6-chloro isomer over other possibilities (e.g., 4-chloro, 5-chloro, or 7-chloro)—is predetermined by the choice of starting materials in classic syntheses. In the Fischer indole synthesis, the use of (4-chlorophenyl)hydrazine unequivocally dictates that the chlorine atom will be positioned at the 6-position of the final indole product.

However, when using a meta-substituted phenylhydrazine (e.g., (3-chlorophenyl)hydrazine), a mixture of 5-chloro and 7-chloro indoles is possible. The regioselectivity of this cyclization is governed by several factors:

Electronic Effects : The electronic nature of the substituent on the phenylhydrazine ring influences the direction of the cyclization. Electron-withdrawing groups, like a chloro substituent, can disfavor the cyclization pathway that would place it on the resulting indole ring in a more electron-deficient position. nih.gov

Steric Hindrance : Bulky substituents on the phenylhydrazine or the ketone/aldehyde can sterically hinder one cyclization pathway over another, thereby directing the regiochemical outcome. byjus.com

Acidity of the Medium : The acidity of the catalyst used can also play a role in determining the ratio of regioisomers formed. byjus.com

In more advanced synthetic strategies, regioselectivity is a key challenge. For instance, in the Larock indole synthesis, the regioselectivity of the alkyne insertion into the aryl-palladium bond is a critical step influenced by a combination of steric and electronic coordinative effects between the substituents on the alkyne and the palladium catalyst. wikipedia.orgub.edu Similarly, the Bischler-Möhlau synthesis is known for sometimes unpredictable regiochemistry, which can be heavily dependent on the specific substrates and reaction conditions used. nih.gov Computational studies have shown that for the Fischer indole synthesis, the favored wikipedia.orgwikipedia.org-sigmatropic rearrangement is the one that leads to the most energetically stable product, while disfavored pathways may lead to decomposition. nih.gov

Role of Catalysts and Ligand Systems in Governing Reaction Selectivity and Efficiency

Catalysts are fundamental to the successful synthesis of this compound, primarily by facilitating the key cyclization step. The choice of catalyst directly impacts reaction rate, yield, and sometimes even selectivity.

In the Fischer indole synthesis , a variety of Brønsted and Lewis acids are used to catalyze the reaction. The catalyst's primary role is to protonate the hydrazone, which facilitates its tautomerization to the reactive enamine intermediate and promotes the subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization steps. wikipedia.org The efficiency of these catalysts can vary depending on the specific substrates.

Catalyst TypeExamplesRole in Fischer Indole Synthesis
Brønsted Acids HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic acid (PTSA)Protonation of the hydrazone to facilitate tautomerization and rearrangement. rsc.orgwikipedia.org
Lewis Acids Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃)Coordination to nitrogen atoms to promote the necessary bond reorganizations. wikipedia.org

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of indole formation that are often inaccessible through experimental means alone. chemrxiv.orgniscpr.res.in These studies allow for the detailed examination of reaction pathways, the structures of intermediates, and the energetics of transition states.

For the Fischer indole synthesis , computational models have been used to analyze the critical wikipedia.orgwikipedia.org-sigmatropic rearrangement. nih.gov These studies can calculate the activation energies for the different possible cyclization pathways, thereby explaining the observed regioselectivity. For instance, calculations have shown that an electron-withdrawing substituent can destabilize the transition state that would lead to an undesired regioisomer, thus favoring the formation of the observed product. nih.gov Molecular dynamics simulations have even identified bimodal transition states, where a single transition state can lead to two different intermediates, both of which can converge to the final product. nih.gov

Structure Activity Relationship Sar and Derivatization Strategies of the Ethyl 6 Chloroindole 2 Carboxylate Scaffold

N-Substitution of the Indole (B1671886) Nitrogen: Synthetic Routes and Biological Implications

The nitrogen atom of the indole ring is a key site for modification, influencing the electronic properties and reactivity of the entire heterocyclic system.

The introduction of a sulfonyl group, such as a phenylsulfonyl or tosyl group, onto the indole nitrogen serves as a common strategy to protect the N-H group and modulate the reactivity of the indole ring. This transformation is typically achieved by deprotonating the indole nitrogen with a suitable base, such as sodium hydride (NaH), followed by quenching with the corresponding sulfonyl chloride.

The presence of an N-sulfonyl group significantly alters the electronic nature of the indole. It acts as an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack at the C3 position. However, this electronic modification can be harnessed to direct subsequent functionalization to other positions of the indole nucleus. For instance, the N-sulfonyl group can facilitate lithiation at the C2 position, allowing for the introduction of various electrophiles at this site. While specific studies on ethyl 6-chloro-1-sulfonylindole-2-carboxylate are limited, the general principles of N-sulfonyl indole chemistry suggest a similar impact on reactivity.

Table 1: General Conditions for N-Sulfonylation of Indoles

Reagent 1Reagent 2SolventGeneral Observations
Sodium Hydride (NaH)Phenylsulfonyl ChlorideTetrahydrofuran (THF)Common and effective method for N-protection.
Potassium Hydroxide (B78521) (KOH)p-Toluenesulfonyl ChlorideDimethylformamide (DMF)Alternative basic conditions.

N-acetylation is another common modification of the indole nitrogen, which can be accomplished using reagents like acetic anhydride (B1165640) or acetyl chloride. The N-acetyl group is also electron-withdrawing and can influence the regioselectivity of subsequent reactions. For instance, the preparation of 6-chloro-3-acetoxy-1-acetylindole has been reported, indicating that N-acetylation of the 6-chloroindole (B17816) scaffold is a feasible transformation.

The presence of the N-acetyl group can direct electrophilic substitution to positions on the benzene (B151609) portion of the indole ring, as the pyrrole (B145914) ring is deactivated. This provides a strategic advantage for introducing substituents at the C4, C5, and C7 positions, which are typically less reactive in N-unsubstituted indoles.

Functionalization at the C3 Position of the Indole Ring

The C3 position of the indole nucleus is inherently electron-rich and thus highly susceptible to electrophilic attack.

Friedel-Crafts acylation is a powerful method for introducing an acyl group at the C3 position of indoles. organic-chemistry.orgsigmaaldrich.comyoutube.comnih.gov This reaction is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.comyoutube.comnih.gov However, studies on ethyl indole-2-carboxylate (B1230498) have revealed that the regioselectivity of Friedel-Crafts acylation can be highly dependent on the reaction conditions and the nature of the acylating agent. In some cases, acylation has been observed to occur at the C5 position of the benzene ring, which is an unusual outcome for indole chemistry. This highlights the complex interplay of electronic and steric factors governing the reactivity of the indole-2-carboxylate scaffold. For the 6-chloro derivative, the electronic and steric influence of the chlorine atom would be expected to further modulate the regioselectivity of this reaction.

Table 2: Representative Conditions for Friedel-Crafts Acylation of Indoles

Acylating AgentLewis AcidSolventTypical Position of Acylation
Acetyl ChlorideAluminum ChlorideDichloromethaneC3 (major), C5 (possible)
Acetic AnhydrideTin(IV) ChlorideNitrobenzeneC3

Once a C3-acyl group has been installed, it can be readily reduced to the corresponding alkyl group. This two-step sequence of acylation followed by reduction provides a reliable method for the synthesis of C3-alkylindoles. Common reduction methods include the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid). youtube.com Alternatively, milder reducing agents such as sodium borohydride (B1222165) in the presence of an acid can also be employed. This transformation allows for the introduction of a variety of alkyl chains at the C3 position, further expanding the chemical diversity of the ethyl 6-chloroindole-2-carboxylate derivatives.

Modifications at the Ester Moiety (C2 Position)

The ethyl ester at the C2 position offers a versatile handle for further chemical modifications, including hydrolysis to the corresponding carboxylic acid and conversion to amides.

Alkaline hydrolysis of ethyl indole-2-carboxylates, typically using sodium hydroxide or potassium hydroxide in an aqueous alcohol solution, readily affords the corresponding indole-2-carboxylic acid. orgsyn.org For the subject compound, this would yield 6-chloroindole-2-carboxylic acid. This carboxylic acid can then serve as a precursor for a variety of other functional groups.

The conversion of the ethyl ester to an amide is another important transformation. This can be achieved by direct aminolysis with an amine, although this often requires harsh conditions. A more common and efficient method involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a standard peptide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). A specific example of this is the synthesis of N-(2-aminoethyl)-6-chloro-1H-indole-2-carboxamide. nih.gov This modification is particularly significant as the amide bond can introduce new hydrogen bonding capabilities and alter the pharmacokinetic properties of the molecule.

Table 3: Common Transformations of the C2-Ester Moiety

TransformationReagentsProduct
HydrolysisNaOH or KOH, H₂O/EtOH6-Chloroindole-2-carboxylic acid
Amidation (via acid)1. NaOH, H₂O/EtOH; 2. Amine, DCC/EDC6-Chloroindole-2-carboxamide derivative

Exploration of Substituent Effects at the C5 Position of the Indole Ring

The C5 position of the indole ring is a strategic location for introducing substituents to modulate the electronic properties and biological activity of the entire molecule. researchgate.netnih.gov The electronic nature of a substituent at C5 can significantly influence the reactivity of the indole core and its interaction with biological targets. acs.org Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be installed to fine-tune the molecule's profile.

For instance, studies on related indole derivatives have shown that the nature and position of substituents on the benzene ring have a profound impact on biological activity. researchgate.netmdpi.com In one study on CysLT1 antagonists, methoxy (B1213986) groups (EDGs) were found to be favorable for activity, while the position of halogen substituents (EWGs) could dramatically alter potency. researchgate.net The synthesis of C5-substituted analogs often starts from a precursor already bearing the desired functionality, such as 5-hydroxy-1H-indole-2-carboxylic acid, which can then be alkylated or otherwise modified. researchgate.net

Furthermore, the presence of a substituent at the C5 position can direct the regioselectivity of subsequent electrophilic substitution or C-H functionalization reactions. Computational and experimental studies have shown that functionalization of a C5-substituted indole often proceeds at the C4 position. nih.govresearchgate.net Conversely, strategic placement of substituents at other positions, such as a methoxy group at C6, can electronically favor functionalization at the C5 position. acs.org This interplay of electronic and steric effects is a key consideration in the design of multi-substituted indole derivatives. acs.orgrsc.org

Cross-Coupling Reactions for Arylation of Chlorinated Indoles

The chlorine atom at the C6 position of the scaffold is not merely a static feature but a reactive handle for introducing further molecular diversity through transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species (typically a boronic acid or boronic ester) and an organic halide. youtube.comharvard.edu It is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. researchgate.net

For the this compound scaffold, the C6-chloro group can serve as the halide partner in a Suzuki coupling. To facilitate this, the indole nitrogen is often protected, for example, as an N-acetyl derivative (Ethyl 1-acetyl-6-chloroindole-2-carboxylate). This protection prevents potential side reactions at the N-H position. The Suzuki reaction on this substrate would involve coupling with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 6-aryl-indole derivative.

The reaction's success hinges on the selection of the appropriate catalyst system. Palladium(0) is the active catalytic species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. organic-chemistry.org The choice of ligand, typically a phosphine, is critical for stabilizing the palladium center and facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. harvard.edu The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid for the transmetalation step. nih.gov The reaction of aryl chlorides, while more challenging than that of bromides or iodides, can be achieved with modern, highly active catalyst systems. harvard.eduresearchgate.net

Table 3: Typical Components for Suzuki-Miyaura Coupling of Aryl Chlorides

Component Examples Role in Reaction
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ Catalyst precursor
Ligand PPh₃, SPhos, XPhos, Buchwald ligands Stabilize Pd(0), modulate reactivity
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOEt Activates the boronic acid
Boron Reagent Arylboronic acids, Arylboronic esters Source of the new aryl group
Solvent Toluene, Dioxane, DMF, often with water Reaction medium

Beyond the Suzuki reaction, the C6-chloro handle enables a variety of other powerful palladium-catalyzed cross-coupling reactions for C-C bond formation.

Heck Reaction: The Mizoroki-Heck reaction couples the aryl chloride with an alkene to form a C6-alkenyl indole derivative. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine) and is a premier method for the synthesis of substituted alkenes. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the C6-chloro position and a terminal alkyne, yielding a 6-alkynyl indole. organic-chemistry.orgwikipedia.org The reaction is uniquely co-catalyzed by both palladium and copper(I) salts (typically CuI) in the presence of an amine base. wikipedia.orglibretexts.org Copper-free versions have also been developed. organic-chemistry.org This method is invaluable for introducing linear, sp-hybridized carbon fragments into the indole scaffold.

Stille Coupling: The Stille reaction involves the coupling of the aryl chloride with an organostannane (organotin) reagent. nrochemistry.comopenochem.orgwikipedia.org While it is a very versatile and reliable reaction with high functional group tolerance, the toxicity of the organotin reagents and byproducts is a significant drawback. wikipedia.orgorganic-chemistry.org

These cross-coupling reactions collectively provide a robust platform for elaborating the this compound core, enabling the synthesis of a vast chemical space for biological screening and materials development.

Table 4: Summary of C-C Cross-Coupling Reactions at the C6-Position

Reaction Name Coupling Partner Product Functional Group Key Catalysts/Reagents
Suzuki-Miyaura Organoboron Reagent Aryl Pd catalyst, Base
Heck Alkene Alkenyl (Vinyl) Pd catalyst, Base
Sonogashira Terminal Alkyne Alkynyl Pd catalyst, Cu(I) salt, Base
Stille Organostannane Aryl, Vinyl, Alkyl, etc. Pd catalyst

Computational Chemistry and Theoretical Modelling of Ethyl 6 Chloroindole 2 Carboxylate and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. DFT studies on indole (B1671886) derivatives provide insights into their stability and reactivity. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For instance, a DFT study on a closely related analogue, Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, using the B3LYP/6–31 + G (d, p) basis set, revealed its HOMO-LUMO energies. researchgate.net Such calculations help in determining global reactivity descriptors like chemical hardness and softness, and ionization potential. researchgate.net Generally, substitutions on the indole ring can significantly influence these electronic properties. nih.govrsc.org

Table 1: Calculated Quantum Chemical Parameters for an Analogous Indole Derivative (Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate) researchgate.net

ParameterValue
HOMO Energy-8.50 eV
LUMO Energy-3.78 eV
Energy Gap (ΔE)4.72 eV

Note: Data is for a structurally similar compound and serves to illustrate the typical output of such calculations.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

In a study of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, an MEP analysis was performed to identify these reactive zones. researchgate.net For indole derivatives in general, the nitrogen atom of the indole ring and the oxygen atoms of the carboxylate group are typically regions of high electron density (negative potential), making them likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms, particularly the N-H proton of the indole ring, exhibit positive potential, marking them as electrophilic sites. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and intramolecular interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. orientjchem.orgwisc.edu The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This can be achieved through systematic or stochastic searches of the potential energy surface.

In Silico Prediction of Biological Activity and Ligand-Target Interactions through Molecular Docking

In silico methods, particularly molecular docking, are widely used in drug discovery to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. nih.govresearchgate.net This computational technique helps in identifying potential biological targets and understanding the molecular basis of the ligand-target interaction.

While specific docking studies for Ethyl 6-chloroindole-2-carboxylate are not extensively reported, research on structurally similar compounds provides valuable insights. For example, molecular docking studies on a series of Ethyl 6-chloroquinoline-4-carboxylates, which share a chloro-substituted aromatic system and an ethyl carboxylate group, have been conducted to evaluate their potential as antimalarial agents. eurekaselect.comresearchgate.net These studies identified key interactions with the active site amino acids of the farnesyltransferase (FTase) receptor and calculated binding energies. eurekaselect.comresearchgate.net

Table 2: Molecular Docking Results for an Analogous Series of Compounds (Ethyl 6-chloroquinoline-4-carboxylates) against Farnesyltransferase (FTase) eurekaselect.comresearchgate.net

CompoundBinding Energy (kcal/mol)Interacting Residues
Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate-10.11ARG291, LYS294
Analogue 2h-9.81HIS248, ARG291
Analogue 2i-8.02(not specified)
Analogue 2d-6.87(not specified)

Note: This data is for a series of analogous quinoline (B57606) derivatives and is presented to illustrate the type of information obtained from molecular docking studies.

These in silico predictions suggest that indole and its derivatives are promising scaffolds for developing inhibitors for various enzymes and receptors. nih.govnih.gov The insights gained from such computational studies are instrumental in the rational design of new, more potent therapeutic agents. nih.gov

Advanced Spectroscopic Methodologies in Indole 2 Carboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of ethyl 6-chloroindole-2-carboxylate in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the precise connectivity of atoms.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the aromatic protons on the indole (B1671886) ring, and a characteristic broad singlet for the N-H proton. The substitution pattern on the benzene (B151609) ring, specifically the chlorine atom at the C-6 position, influences the chemical shifts and coupling constants of the aromatic protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms, with characteristic signals for the ester carbonyl carbon, the two carbons of the ethyl group, and the carbons of the indole core.

2D NMR: To confirm the assignments from 1D spectra and elucidate complex spin systems, 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, revealing, for example, the coupling between the -CH₂- and -CH₃ protons of the ethyl group and the couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum.

Table 1: Predicted 2D NMR Correlations for this compound

TechniqueCorrelated NucleiPurpose and Expected Key Correlations
COSY¹H - ¹HShows proton-proton couplings. Expect cross-peak between ethyl CH₂ and CH₃.
HSQC¹H - ¹³C (1-bond)Connects protons to their directly attached carbons.
HMBC¹H - ¹³C (2-3 bonds)Confirms connectivity. Expect correlations from ethyl CH₂ protons to the C=O carbon and from the H-3 proton to the C-2 and C-3a carbons.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a highly accurate mass measurement that can confirm the molecular formula, C₁₁H₁₀ClNO₂.

Electron Impact (EI-MS) studies reveal the molecule's fragmentation pattern, offering further structural confirmation. The mass spectrum is characterized by the molecular ion peak ([M]⁺˙). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion appears as a characteristic pair of peaks (m/z 223 and 225). Common fragmentation pathways for indole esters involve cleavages adjacent to the carbonyl group. scirp.orglibretexts.org

Key fragmentation processes observed for related indole esters include the loss of an ethoxy radical (·OCH₂CH₃), an ethylene (B1197577) molecule, or the entire ester group, leading to characteristic fragment ions. scirp.org The analysis of these fragments helps to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl)Proposed FragmentFragmentation Pathway
223[C₁₁H₁₀ClNO₂]⁺˙Molecular Ion [M]⁺˙
178[M - OCH₂CH₃]⁺Loss of ethoxy radical
150[M - OCH₂CH₃ - CO]⁺Subsequent loss of carbon monoxide
195[M - C₂H₄]⁺˙McLafferty rearrangement (loss of ethylene)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic molecular vibrations. ksu.edu.saedinst.com These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds like C=O and N-H), while Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability (e.g., non-polar bonds like C=C in the aromatic ring). edinst.commt.com

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

Table 3: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch~3300Medium
Aromatic C-H Stretch>3000Medium-Weak
Aliphatic C-H Stretch<3000Medium-Weak
Ester C=O Stretch~1700-1720Strong
Aromatic C=C Stretch~1450-1600Medium
Ester C-O Stretch~1100-1250Strong
C-Cl Stretch~700-800Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions and Optoelectronic Properties

The electronic properties of this compound are investigated using UV-Visible absorption and fluorescence spectroscopy. The indole ring system constitutes a chromophore that absorbs UV light, leading to the promotion of electrons from lower to higher energy molecular orbitals (π → π* transitions). researchgate.net

The UV absorption spectrum of indole derivatives typically shows multiple bands. researchgate.net The precise position and intensity of these absorption maxima are sensitive to the substituents on the indole ring. The electron-withdrawing chloro and carboxylate groups on the this compound framework are expected to modulate the electronic transitions compared to the parent indole molecule.

The photophysics of indoles are known to be highly complex and dependent on their specific structure and environment. nih.govutwente.nl Indole derivatives are often fluorescent, and studies on related molecules like indole-2-carboxylic acid investigate their excited-state dynamics, quantum yields, and fluorescence lifetimes. nih.govresearchgate.net This research is relevant for the potential use of such compounds as fluorescent probes, where their emission properties can report on their local environment. researchgate.net

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.gov While the specific crystal structure of this compound is not detailed in the literature, extensive data exists for the parent compound, ethyl 1H-indole-2-carboxylate. nih.govnih.govresearchgate.net

The analysis of ethyl 1H-indole-2-carboxylate reveals that it crystallizes in the monoclinic space group P2₁/c. nih.govnih.gov A key feature of its solid-state structure is the formation of hydrogen-bonded dimers. nih.govresearchgate.net In this arrangement, the N-H group of one indole molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, creating a stable, centrosymmetric pair. nih.gov It is plausible that this compound would adopt a similar crystal packing motif, potentially influenced by the presence of the C-6 chloro substituent.

Table 4: Crystallographic Data for the Parent Compound, Ethyl 1H-indole-2-carboxylate nih.govresearchgate.net

ParameterValue
Molecular FormulaC₁₁H₁₁NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5622
b (Å)18.891
c (Å)9.6524
β (°)104.454

Applications in Medicinal Chemistry and Chemical Biology

Investigation of Allosteric Modulation for G-Protein Coupled Receptors

Allosteric modulators offer a sophisticated approach to drug action by binding to a site on a receptor that is distinct from the primary (orthosteric) binding site. This can lead to more nuanced control over receptor activity and potentially fewer side effects compared to traditional orthosteric ligands.

Ethyl 6-Chloroindole-2-carboxylate Derivatives as Allosteric Modulators of Cannabinoid Receptor 1 (CB1)

Derivatives of this compound have emerged as a significant class of allosteric modulators for the Cannabinoid Receptor 1 (CB1). acs.orgacs.orgnih.govnih.govnih.gov CB1 is a G-protein coupled receptor predominantly found in the central nervous system and is involved in regulating a wide array of physiological processes. acs.orgnih.gov The indole-2-carboxamide scaffold, derived from this compound, has proven to be a valuable template for creating CB1 allosteric modulators. acs.orgacs.org

One of the prototypical allosteric modulators based on this scaffold is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, also known as ORG27569. acs.orgacs.orgnih.gov This compound and its analogs have been shown to modulate the binding of orthosteric ligands to the CB1 receptor. nih.gov Depending on the specific derivative and the signaling pathway being examined, these compounds can act as positive or negative allosteric modulators. nih.gov For instance, while some derivatives enhance the binding of CB1 agonists, they can simultaneously inhibit agonist-induced G-protein coupling. acs.orgnih.gov This functional selectivity, where a modulator differentially affects various downstream signaling pathways, presents an exciting avenue for developing therapeutics with improved specificity and reduced side effects. acs.orgnih.gov

Researchers have synthesized and evaluated numerous indole-2-carboxamide derivatives, leading to the identification of potent modulators with varying affinities and cooperativities. acs.orgunc.edu For example, a potent CB1 positive allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, was identified with a high binding cooperativity. acs.orgacs.org Another derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide, exhibited one of the lowest equilibrium dissociation constants (KB) ever recorded for a CB1 allosteric modulator, indicating very high binding affinity. acs.orgacs.org

Structure-Activity Relationships Governing Allosteric Parameters (Kβ, α)

The allosteric effects of these indole-2-carboxamide derivatives are quantified by two key parameters: the equilibrium dissociation constant (KB) and the binding cooperativity factor (α). acs.orgnih.gov KB reflects the binding affinity of the modulator to its allosteric site, while α describes the degree to which the modulator affects the binding of the orthosteric ligand. An α value greater than 1 indicates positive cooperativity (enhancement of orthosteric ligand binding), a value less than 1 signifies negative cooperativity (reduction of orthosteric ligand binding), and a value of 1 means no effect on orthosteric ligand binding. acs.orgacs.org

Structure-activity relationship (SAR) studies have revealed several key structural features of the indole-2-carboxamide scaffold that are crucial for allosteric modulation of the CB1 receptor. acs.orgacs.org These include:

C3-Position: The substituent at the C3 position of the indole (B1671886) ring significantly influences the allosteric properties. acs.orgnih.gov A linear alkyl group is generally preferred. For instance, replacing the ethyl group of ORG27569 with a n-pentyl group led to an enhancement of the allosteric effect. acs.org

C5-Position: An electron-withdrawing group, such as a chloro or fluoro group, at the C5 position is important for activity. acs.orgunc.edu

Linker Length: The length of the linker connecting the amide and the phenyl ring is critical. An ethylene (B1197577) linker has been found to be optimal. acs.org

Phenyl Ring Substituent: The nature of the substituent on the phenyl ring affects both binding affinity (KB) and cooperativity (α). acs.orgacs.org For example, a diethylamino group at the 4-position of the phenyl ring was found to enhance potency. unc.edu

Allosteric Parameters of Selected this compound Derivatives at the CB1 Receptor
CompoundKB (nM)αReference
5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide259.324.5 acs.orgacs.org
5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide89.1Not Reported acs.orgacs.org
5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j)167.316.55 nih.gov

Targeting Kinase Pathways in Cancer Research

The this compound scaffold has also been utilized to develop potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

Derivatives of this compound have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.comsemanticscholar.org Overactivation of EGFR is a common feature in several types of cancer. mdpi.com A series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant inhibitory activity against EGFR. mdpi.comsemanticscholar.org

For example, the m-piperidinyl derivative was identified as a particularly potent inhibitor, showing greater potency than the established EGFR inhibitor erlotinib (B232). mdpi.comresearchgate.net Another promising compound, the p-pyrrolidin-1-yl derivative, also exhibited stronger inhibitory activity than erlotinib. mdpi.com Notably, some of these compounds displayed selectivity for the mutated EGFRT790M protein over the wild-type EGFR, which is a significant advantage in overcoming drug resistance in cancer therapy. mdpi.comresearchgate.net

Activity Against BRAF Kinase and its Mutants (e.g., BRAFV600E)

In addition to EGFR, derivatives of this compound have been investigated as inhibitors of BRAF kinase, particularly the common BRAFV600E mutant, which is a key driver in various cancers. mdpi.comnih.gov Several 5-chloro-indole-2-carboxylate derivatives have shown potent inhibitory activity against BRAFV600E. mdpi.com

Interestingly, some of these compounds act as dual inhibitors of both EGFR and BRAFV600E. mdpi.com For instance, the same m-piperidinyl derivative that was potent against EGFR also showed strong anti-BRAFV600E activity. mdpi.comresearchgate.net This dual-targeting capability is a highly desirable feature in cancer therapeutics as it can potentially address multiple oncogenic signaling pathways simultaneously.

Antiproliferative Activity against Various Human Cancer Cell Lines

The inhibitory effects of these this compound derivatives on key kinases translate into significant antiproliferative activity against a range of human cancer cell lines. mdpi.comnih.govfrontiersin.org These compounds have been tested against cell lines from various cancer types, including colon, pancreatic, lung, and breast cancers. frontiersin.org

The 5-chloro-indole-2-carboxylate derivatives, in particular, have demonstrated potent antiproliferative effects, with some compounds showing greater efficacy than the reference drug erlotinib against certain cancer cell lines. mdpi.comnih.gov For example, one derivative was found to be more effective than erlotinib against the MCF-7 breast cancer cell line. mdpi.com The antiproliferative activity of these compounds provides strong evidence for their potential as novel anticancer agents. mdpi.comnih.gov

Inhibitory and Antiproliferative Activities of Selected this compound Derivatives
Compound DerivativeTargetIC50 (nM)Antiproliferative GI50 (nM)Reference
m-piperidinyl derivative (3e)EGFR6829 mdpi.comresearchgate.net
p-pyrrolidin-1-yl derivative (3b)EGFR7431 mdpi.com
m-piperidinyl derivative (3e)BRAFV600E3529 mdpi.comresearchgate.net
p-pyrrolidin-1-yl derivative (3b)BRAFV600E4231 mdpi.com
Unsubstituted derivative (3a)EGFR8935 mdpi.com
Unsubstituted derivative (3a)BRAFV600E6735 mdpi.com

Development of Agents for Metabolic Disorders

Metabolic disorders, including those leading to the accumulation of toxic byproducts, are a significant area of research. acs.org The unique structure of indole derivatives makes them candidates for developing novel therapeutic agents.

Hyperoxaluria is a condition characterized by the excessive urinary excretion of oxalate (B1200264), a metabolic end-product. nih.govnih.gov This can lead to the formation of calcium oxalate crystals, resulting in kidney stones and, in severe cases, systemic deposition of oxalate crystals (oxalosis) affecting organs like bones, joints, and the heart. nih.gov The condition can be inherited (primary hyperoxaluria) or acquired through diet or gastrointestinal disorders (secondary hyperoxaluria). nih.govnih.gov

Research has identified derivatives of 6-Chloroindole-2-carboxylic acid, the parent acid of this compound, as valuable for the treatment of disorders that result in the accumulation of oxalate. lookchem.comchemicalbook.com These compounds are investigated for their potential to mitigate the pathological consequences of oxalate buildup.

Disorder TypePathophysiologyInvestigated Role of 6-Chloroindole-2-carboxylate Derivatives
Hyperoxaluria Overproduction or overabsorption of oxalate, leading to crystal deposition. nih.govValuable for the treatment of disorders that result in the accumulation of oxalate. lookchem.comchemicalbook.com

Broad-Spectrum Biological Activity Profiling

The indole core is a pharmacophore that imparts a wide range of biological properties to the molecules containing it. rsc.org Consequently, derivatives of this compound have been the subject of broad-spectrum screening to identify and characterize their potential therapeutic effects. researchgate.netontosight.ai

The rise of drug-resistant pathogens necessitates the search for new antimicrobial and antifungal agents. Indole derivatives have been a focus of this research due to their demonstrated inhibitory effects against various microorganisms. rsc.orgresearchgate.net this compound and related compounds have been explored for their potential antimicrobial and antifungal properties. ontosight.ai

Studies on various indole derivatives have demonstrated their potential to inhibit the growth of pathogenic fungi and bacteria. For instance, certain indole derivatives have shown inhibitory effects against Aspergillus, Candida, and Penicillium species. researchgate.net Other research has focused on synthesizing new indole analogues containing different heterocyclic moieties to screen for antibacterial and antifungal activities, with some compounds showing promising results. researchgate.net

Organism TypeExamples of Tested GeneraGeneral Findings for Indole Derivatives
Fungi Aspergillus, Candida, PenicilliumSome derivatives demonstrated inhibitory effects at concentrations of 1.0-2.0 mg/ml. researchgate.net
Bacteria K. pneumonia, Listeria monocytogenes, E. coliCertain synthesized indole derivatives exhibited antibacterial activity against these species. researchgate.net

Inflammation is a key process in many diseases, and controlling it is a major therapeutic goal. rsc.org Indole-containing compounds have long been recognized for their anti-inflammatory potential, with indomethacin (B1671933) being a classic example. nih.gov Accordingly, this compound and its derivatives have been investigated for their anti-inflammatory properties. rsc.orgontosight.aiontosight.ai

Research into a series of derivatives based on an indole-2-formamide structure demonstrated significant anti-inflammatory activity. nih.gov In a study using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, these compounds were evaluated for their ability to inhibit the production of pro-inflammatory mediators. nih.gov The findings revealed that most of the tested compounds effectively suppressed the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov One particular derivative, Ethyl 6-(3-(4-chloro-5-(2-chloropropanamido)-1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carboxamido)phenyl)imidazole[2,1-b]thiazole-3-carboxylate , emerged as the most potent anti-inflammatory agent among those tested, with low cytotoxicity. nih.gov

Pro-inflammatory MediatorBiological RoleEffect of Investigated Indole Derivatives
Nitric Oxide (NO) Signaling molecule in inflammation.Most tested compounds effectively inhibited LPS-induced production. nih.gov
Interleukin-6 (IL-6) Pro-inflammatory cytokine.Most tested compounds effectively inhibited LPS-induced release. nih.gov
Tumor Necrosis Factor-α (TNF-α) Cytokine involved in systemic inflammation.Most tested compounds effectively inhibited LPS-induced release. nih.gov

Emerging Research Avenues and Future Perspectives for Ethyl 6 Chloroindole 2 Carboxylate

Exploration of Novel Therapeutic Targets for Indole-2-carboxylate (B1230498) Derivatives

The therapeutic potential of indole-2-carboxylate derivatives is expanding as researchers identify and validate novel molecular targets implicated in a range of diseases. The core structure allows for diverse substitutions, enabling the fine-tuning of compounds to interact with high specificity and affinity with various biological molecules.

Recent research has successfully demonstrated the efficacy of indole-2-carboxylate derivatives against several new targets:

HIV-1 Integrase: In the search for new antiviral agents, indole-2-carboxylic acid has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). researcher.lifenih.gov Molecular docking and virtual screening studies have shown that the indole (B1671886) core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the active site of the integrase enzyme, which is crucial for its function in the viral life cycle. researcher.lifenih.gov Further structural optimization, including the introduction of a halogenated benzene (B151609) ring at the C6 position, has been shown to enhance the inhibitory activity. researcher.lifemdpi.com One derivative, 20a , demonstrated a significantly increased integrase inhibitory effect with an IC₅₀ value of 0.13 μM. researcher.lifenih.gov

Cancer-Related Proteins: The indole-2-carboxamide scaffold is being explored for its anticancer properties by targeting multiple pathways. acs.org Researchers have designed and synthesized derivatives that act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are key players in cancer cell proliferation. Other studies have focused on developing N-thiazolyl-indole-2-carboxamide compounds as multi-target anticancer agents that can act as potent and selective kinase inhibitors. acs.org Additionally, indole-2-carboxylic acid derivatives are being investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are promising targets for tumor immunotherapy. nih.gov

Mycobacterial and Other Pathogen Targets: The threat of antibiotic resistance has spurred the search for new antibacterial agents. Indole-2-carboxamides have been identified as targeting the mycobacterial membrane protein large 3 (MmpL3) transporter in Mycobacterium tuberculosis. acs.org This discovery opens a new avenue for developing antitubercular drugs with a novel mechanism of action. Beyond tuberculosis, these derivatives are also being screened for activity against various other bacterial and fungal pathogens. nih.gov

The table below summarizes some of the novel therapeutic targets being explored for indole-2-carboxylate derivatives.

Therapeutic TargetDisease AreaKey Findings
HIV-1 Integrase Antiviral (HIV)Indole-2-carboxylic acid scaffold effectively inhibits the strand transfer activity of HIV-1 integrase by chelating Mg²⁺ ions in the active site. researcher.lifenih.gov
EGFR/CDK2 AnticancerDual inhibition by indole-2-carboxamide derivatives shows potent apoptotic antiproliferative activity in cancer cell lines.
IDO1/TDO Cancer Immunotherapy6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors of both enzymes. nih.gov
MmpL3 Transporter Infectious Disease (Tuberculosis)Indole-2-caboxamides inhibit the MmpL3 transporter, which is essential for the growth of Mycobacterium tuberculosis. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The design and optimization of novel indole-2-carboxylate derivatives are being significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are revolutionizing the drug discovery process by enabling rapid screening of virtual libraries, predicting biological activity, and optimizing pharmacokinetic properties. mdpi.commdpi.com

Key applications of AI and ML in this field include:

Virtual Screening and Molecular Docking: AI-driven platforms are used to perform high-throughput virtual screening of vast compound libraries to identify potential hits that bind to a specific therapeutic target. nih.govmdpi.com Molecular docking simulations, a core component of this process, predict the binding conformation and affinity of indole-2-carboxylate derivatives to the active sites of proteins like HIV-1 integrase and various kinases. nih.govsemanticscholar.org This allows researchers to prioritize the synthesis of compounds with the highest predicted activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms are employed to build QSAR models that correlate the structural features of indole-2-carboxylate derivatives with their biological activities. mdpi.com These models can predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules.

De Novo Drug Design: Generative AI models are being used for the de novo design of novel indole scaffolds. mdpi.com These models can generate entirely new molecular structures with desired properties, such as high binding affinity for a target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Synthesis Prediction: AI tools are also being developed to assist in planning the chemical synthesis of complex indole derivatives. mdpi.com By analyzing vast databases of chemical reactions, these tools can suggest optimal synthetic routes, saving time and resources in the laboratory.

The integration of these computational approaches significantly de-risks and streamlines the development pipeline for new drugs based on the indole-2-carboxylate scaffold.

Sustainable and Green Chemistry Methodologies for Indole Synthesis

There is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of indoles, moving away from traditional methods that often require harsh conditions and generate significant waste. Green chemistry principles are being applied to create more efficient and safer synthetic routes.

Notable advancements in this area include:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of indole-2-carboxylic acid esters. This method offers several advantages, including significantly reduced reaction times, milder reaction conditions, and often higher product yields compared to conventional heating methods.

Use of Ionic Liquids: Ionic liquids are being explored as green reaction media for indole synthesis. Their low volatility, thermal stability, and recyclability make them an attractive alternative to traditional volatile organic solvents. Combining microwave assistance with ionic liquids can further enhance the efficiency and sustainability of the synthesis process.

Catalytic Approaches: Research is ongoing to develop novel catalysts that can promote indole synthesis with high efficiency and selectivity under mild conditions. mdpi.com This includes the use of base-catalyzed methods, Brønsted and Lewis acid catalysts, and heteropolyacid-based catalysts, which offer benefits in terms of reduced environmental impact and improved reaction outcomes.

These green chemistry approaches are crucial for the large-scale and environmentally responsible production of Ethyl 6-Chloroindole-2-carboxylate and other valuable indole derivatives.

Applications in Materials Science and Agrochemistry

The versatile properties of the indole scaffold extend beyond medicine into the realms of materials science and agrochemistry.

Materials Science: The unique π-conjugated system and electron-donating nature of the indole ring make it a valuable component in the development of organic electronic materials. researchgate.net Indole derivatives are being incorporated into:

Dye-Sensitized Solar Cells (DSSCs): Indole-based organic dyes are used as sensitizers in DSSCs, where they play a crucial role in absorbing light and injecting electrons to generate electricity. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The carbazole (B46965) structure, which is based on the indole framework, is widely used in OLEDs due to its excellent hole-transport properties, thermal stability, and tunable electronic structure. mdpi.com These materials are essential for creating efficient and stable displays and lighting.

Agrochemistry: Indole derivatives have shown significant potential as active ingredients in a new generation of agrochemicals. researcher.lifenih.govacs.orgacs.org Their diverse biological activities are being harnessed to develop:

Fungicides: Certain indole compounds exhibit potent antifungal activity against a range of plant pathogens. rhhz.net The introduction of halogen atoms, such as the chlorine in this compound, can significantly enhance this activity. acs.org

Insecticides: Researchers are designing indole-based insecticides that are effective against various agricultural pests. acs.org

Herbicides: The indole scaffold is also being used to develop new herbicides for weed control. researchgate.net

Plant Growth Regulators: Some indole derivatives can influence plant growth and development, offering potential applications in improving crop yields. rhhz.net

The table below provides a summary of the applications of indole derivatives in these emerging fields.

FieldApplicationKey Properties/Function
Materials Science Dye-Sensitized Solar Cells (DSSCs)Act as organic dye sensitizers for light absorption and electron injection. researchgate.net
Organic Light-Emitting Diodes (OLEDs)Serve as hole-transporting materials, providing thermal and chemical stability. mdpi.com
Agrochemistry FungicidesInhibit the growth of plant pathogenic fungi. acs.orgrhhz.net
InsecticidesProvide activity against various insect pests. acs.org
HerbicidesUsed for the control of unwanted weeds. researchgate.net
Plant Growth RegulatorsModulate plant growth and development. rhhz.net

Q & A

Q. What are the common synthetic routes for Ethyl 6-Chloroindole-2-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via the Fischer indole synthesis, where ethyl pyruvate 2-methoxyphenylhydrazone reacts with HCl/EtOH. Optimization involves adjusting acid concentration, reaction temperature, and solvent polarity. For example, higher HCl concentrations favor the formation of the 6-chloro derivative over methoxy-substituted byproducts. Reaction monitoring via TLC or HPLC ensures product purity .

Q. What analytical techniques are critical for characterizing this compound?

X-ray crystallography (using programs like SHELXL for refinement and ORTEP-III for graphical representation ) provides precise structural data, including bond lengths and angles. NMR spectroscopy (¹H/¹³C) confirms substituent positions, while mass spectrometry verifies molecular weight. Polarimetry or HPLC can assess enantiopurity if chiral centers are present .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, safety goggles) and work in a fume hood to avoid inhalation. Ethanol (a common solvent in synthesis) requires precautions due to flammability; ensure proper ventilation and grounding of equipment. Refer to SDS guidelines for spill management and waste disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or unexpected byproducts during the synthesis of this compound?

Q. What computational methods are effective for studying the conformational flexibility of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze the indole ring’s puckering amplitude and phase angles. Molecular dynamics simulations (using software like Gaussian or GROMACS) model solvent effects on conformation. Compare results with crystallographic data to validate predictions .

Q. How do solvent choices influence the reaction efficiency and purity of this compound?

Ethanol’s dual polarity enhances solubility of both polar (hydrazones) and nonpolar intermediates. Its low boiling point facilitates rapid solvent removal, minimizing side reactions. Alternatives like DMF may increase reaction rates but complicate purification. Solvent screening via Design of Experiments (DoE) optimizes yield and purity .

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Ethyl 6-Chloroindole-2-carboxylate
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Ethyl 6-Chloroindole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.